molecular formula C11H12ClN B8371964 2-(4-Chlorobenzyl)-1-pyrroline

2-(4-Chlorobenzyl)-1-pyrroline

Cat. No. B8371964
M. Wt: 193.67 g/mol
InChI Key: LMFPZECRFHSNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzyl)-1-pyrroline is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorobenzyl)-1-pyrroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorobenzyl)-1-pyrroline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Chlorobenzyl)-1-pyrroline

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H12ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2

InChI Key

LMFPZECRFHSNDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium turnings (4.04 g, 168 mmol) are introduced into diethyl ether abs. (10 ml), and the formation of the Grignard reagent is started with a crystal of iodine and 4-chlorobenzyl chloride (2.2 ml, 2.7 g, 16.8 mmol). The remaining amount of 4-chlorobenzyl chloride (19 ml, 24 g, 148.7 mmol), dissolved in diethyl ether abs. (150 ml), is added dropwise (45 min) such that the mixture boils vigorously. After addition is complete, the mixture is refluxed by heating for a further 1.5 h. A solution of 4-chlorobutyronitrile (16.6 g, 160 mmol) in diethyl ether abs. (150 ml) is added dropwise to the solution of the 4-chlorobenzyl Grignard reagent prepared in this way (45 min), the mixture is stirred for a further 45 min after the addition, toluene abs. (200 ml) is added and diethyl ether is distilled off over a bridge until a temperature of 95° C. is reached in the bottom (2.5 h). The mixture is cooled in an ice bath and dil. HCl (10%) is added at 25-30° C. until a pH of 2-3 is reached in the depositing aqueous phase. The toluene/ether phase is separated and extracted 3 times with HCl (10%, 150 ml). The collected HCl phase is washed again with toluene (100 ml) and then rendered alkaline (pH 9-10) with NaOH (32%). The depositing oily pyrroline phase is taken up in diethyl ether (300 ml), dried over K2CO3 and concentrated. The concentrated ether phase (to 50%-55% product content) is used without further purification.
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Grignard reagent
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